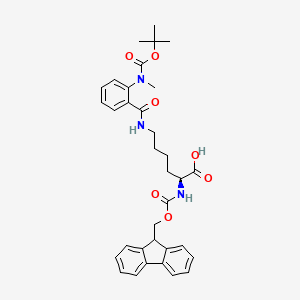

Fmoc-Lys(N-Me-Abz-Boc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Lys(N-Me-Abz-Boc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C34H39N3O7 and its molecular weight is 601.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Fmoc-Lys(N-Me-Abz-Boc)-OH is a derivative of lysine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a N-methylated amine, and a 2-aminobenzoyl (Abz) moiety protected by a Boc (tert-butyloxycarbonyl) group. This compound is primarily utilized in peptide synthesis, particularly for the incorporation of methylated lysine residues into peptides, which are important for studying various biological processes including histone modifications and protein interactions.

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.57 g/mol

- CAS Number : 951695-85-5

Synthesis

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. The Fmoc group allows for easy deprotection under basic conditions, facilitating the sequential addition of amino acids to form peptides. The Boc group is typically removed using trifluoroacetic acid (TFA), which is also used to cleave the peptide from the resin.

Role in Histone Modification

Methylation of lysine residues on histones plays a crucial role in gene regulation and chromatin structure. This compound serves as an intermediate for synthesizing monomethylated histone peptides. These peptides are essential for studying the regulatory roles of methylated lysines in epigenetics and transcriptional control.

Antimicrobial Activity

Recent studies have indicated that derivatives of lysine, including this compound, exhibit antimicrobial properties. The incorporation of N-methyl groups can enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

Cytotoxicity Studies

In vitro studies have shown that certain lysine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been reported to activate caspase pathways leading to programmed cell death, which is a vital mechanism in cancer therapy.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Histone Methylation | Demonstrated that this compound could be effectively incorporated into histone peptides, influencing gene expression patterns through chromatin remodeling. |

| Study 2: Antimicrobial Efficacy | Reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development. |

| Study 3: Apoptosis Induction | Found that derivatives induced apoptosis in A549 lung cancer cells through mitochondrial dysfunction and caspase activation pathways. |

The biological activity of this compound can be attributed to its structural features:

- N-Methyl Group : Enhances hydrophobic interactions with target proteins or membranes.

- Benzoyl Moiety : May facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.

These interactions are crucial for its role in modifying protein functions and influencing cellular processes.

科学研究应用

Peptide Synthesis

Fmoc-Lys(N-Me-Abz-Boc)-OH serves as a building block in the synthesis of various peptides. Its unique side chain allows for the introduction of specific functionalities that can be utilized in biological assays or therapeutic applications.

- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group is widely used in SPPS due to its ease of removal under mild basic conditions, allowing for sequential addition of amino acids. This method has been employed to create complex peptide sequences with high purity and yield .

Fluorescent Labeling

The incorporation of the N-methyl anthranilic acid moiety enables the development of fluorescently labeled peptides. This property is particularly useful in:

- Fluorescence Resonance Energy Transfer (FRET) : Peptides synthesized with this compound can be used as substrates in FRET assays, allowing researchers to study protein interactions and conformational changes in real-time .

- Bioconjugation : The anthranilic acid derivative can be conjugated with various biomolecules, enhancing the detection and tracking of peptides in biological systems .

Antimicrobial Studies

Recent studies have explored the antimicrobial properties of peptides synthesized using this compound. These peptides have shown significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

- Case Study : A study evaluated a series of antimicrobial peptides incorporating this amino acid derivative, demonstrating that modifications to the lysine side chain could enhance antibacterial efficacy against resistant strains .

Data Tables

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O7/c1-34(2,3)44-33(42)37(4)29-19-10-9-17-26(29)30(38)35-20-12-11-18-28(31(39)40)36-32(41)43-21-27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h5-10,13-17,19,27-28H,11-12,18,20-21H2,1-4H3,(H,35,38)(H,36,41)(H,39,40)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKHWDVZCOIJQI-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。